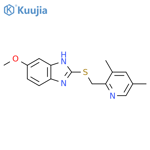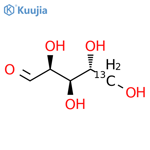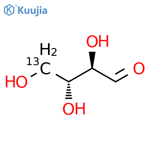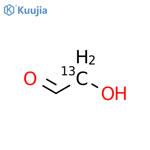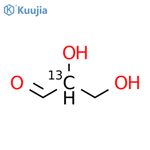- Successive C1-C2 bond cleavage: the mechanism of vanadium(V)-catalyzed aerobic oxidation of D-glucose to formic acid in aqueous solution, Physical Chemistry Chemical Physics, 2018, 20(26), 17942-17951
Cas no 81277-97-6 (Acetic-2-13C acid, 2-hydroxy- (9CI))
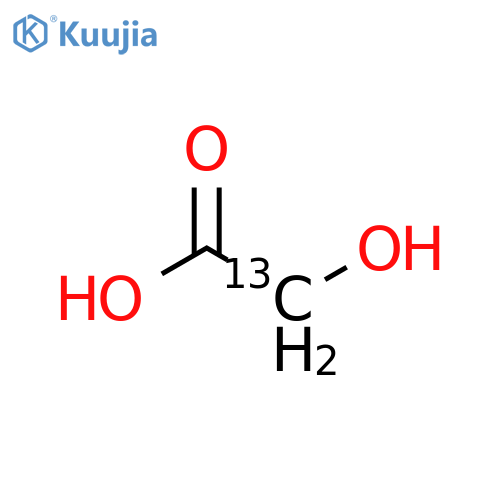
81277-97-6 structure
商品名:Acetic-2-13C acid, 2-hydroxy- (9CI)
CAS番号:81277-97-6
MF:C2H4O3
メガワット:77.0440158843994
CID:5599956
Acetic-2-13C acid, 2-hydroxy- (9CI) 化学的及び物理的性質
名前と識別子
-
- Glycolic-2-13C acid
- Acetic-2-13C acid, 2-hydroxy- (9CI)
-
- インチ: 1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1
- InChIKey: AEMRFAOFKBGASW-OUBTZVSYSA-N
- ほほえんだ: OC(=O)[13CH2]O
Acetic-2-13C acid, 2-hydroxy- (9CI) 合成方法
合成方法 1
はんのうじょうけん
1.1R:D2SO4, R:O2, C:13718-26-8, S:D2O, 1 h, 100°C, 3 MPa
リファレンス
Acetic-2-13C acid, 2-hydroxy- (9CI) Raw materials
Acetic-2-13C acid, 2-hydroxy- (9CI) Preparation Products
Acetic-2-13C acid, 2-hydroxy- (9CI) 関連文献
-
1. Back matter
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
81277-97-6 (Acetic-2-13C acid, 2-hydroxy- (9CI)) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

